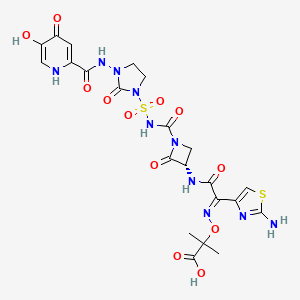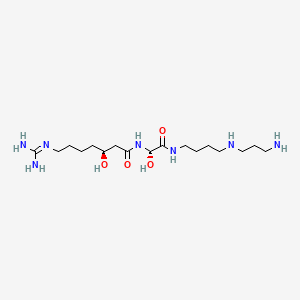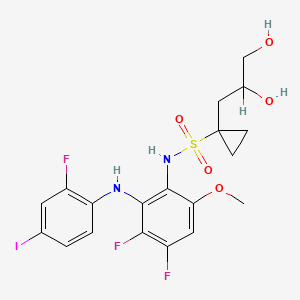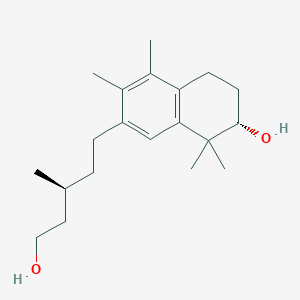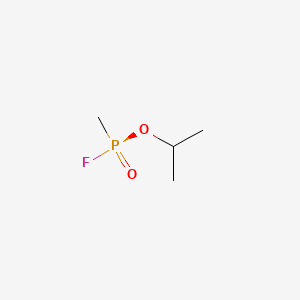
Sarin, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-sarin is the (S)-enantiomer of sarin; the less active enantiomer of racemic sarin, a nerve agent that is employed as a chemical warfare agent. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a neurotoxin. It is an enantiomer of a (S)-sarin.
Aplicaciones Científicas De Investigación
Theoretical Chemistry and Chemical Defense
Theoretical computational methods have been applied to study the potential of magnesium oxide and hydroxide surfaces to degrade organophosphorus substances like sarin, used as warfare agents. These substances inhibit acetylcholinesterase, crucial for the central nervous system. The degradation of sarin by magnesium hydroxide (brucite) involves adsorption through fluorine and phosphonyl oxygen atoms, leading to potential applications in decomposing neurotoxic agents and pesticides. The theoretical approach employed can be utilized for various chemical processes, indicating a dual character of this research with implications for both defense and environmental protection (Alvim, Vaiss, Leitão, & Borges, 2014).
Sarin Exposure and Long-Term Effects
A systematic review by the National Toxicology Program evaluated evidence for long-term neurological effects following acute exposure to sarin. The review identified significant data supporting acute sarin exposure as a neurological hazard to humans, with effects including reduced cholinesterase, visual and ocular effects, impaired learning and memory, and altered nervous system morphology. These findings highlight the necessity for further research on the long-term consequences of sarin exposure (Jett et al., 2020).
Sarin Neurotoxicity
Sarin's neurotoxicity involves inhibiting acetylcholinesterase, leading to a buildup of acetylcholine in the central nervous system, causing seizures, respiratory arrest, and potentially death. Sarin's indirect effects include neurotransmitter activation and alterations in signaling systems. The treatment for sarin exposure includes atropine, oxime, and diazepam, highlighting the compound's complex impact on the human body and the necessity for comprehensive medical responses (Abou‐Donia, Siracuse, Gupta, & Sobel Sokol, 2016).
Sarin Detection and Elimination
Research on materials for sensing and capturing sarin has explored the effect of metal atoms on graphyne (GY) towards sarin adsorption. Metal decoration on GY significantly improves the adsorption energy of sarin, indicating that metal-decorated GY could be a promising candidate for sensing and capturing applications of chemical warfare agents like sarin (Mofidi & Reisi-Vanani, 2019).
Propiedades
Número CAS |
6171-93-3 |
|---|---|
Nombre del producto |
Sarin, (+)- |
Fórmula molecular |
C4H10FO2P |
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
2-[fluoro(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3/t8-/m1/s1 |
Clave InChI |
DYAHQFWOVKZOOW-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)O[P@](=O)(C)F |
SMILES |
CC(C)OP(=O)(C)F |
SMILES canónico |
CC(C)OP(=O)(C)F |
Otros números CAS |
6171-93-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



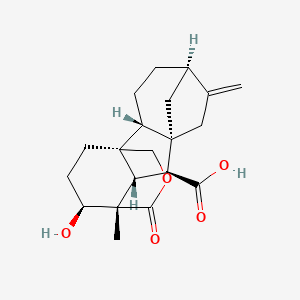
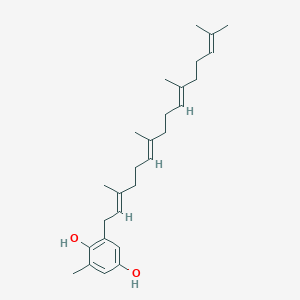
![p-Sulfonatocalix[5]arene](/img/structure/B1253191.png)
![4'-{[Benzoyl(4-chlorophenylhydrazono)methyl]sulfonyl}acetanilide](/img/structure/B1253192.png)
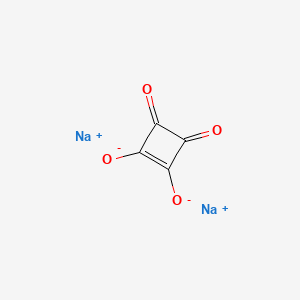
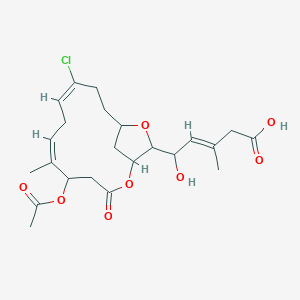
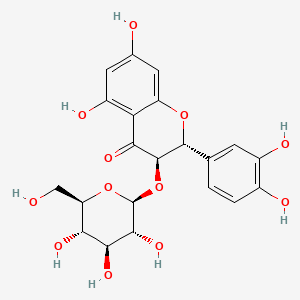
![3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B1253200.png)
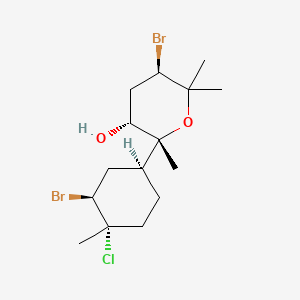
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)
